molecular formula C18H19N3O B2610125 N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide CAS No. 878715-32-3

N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide

Cat. No. B2610125
CAS RN: 878715-32-3
M. Wt: 293.37
InChI Key: AENBPDGHFUPHDU-UHFFFAOYSA-N
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Description

“N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide” is a compound that belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are nitrogenous heterocyclic molecules that have attracted a great deal of interest among medicinal chemists due to their isostructural pharmacophore of naturally occurring active biomolecules .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Benzimidazole Derivatives Synthesis : Research has focused on the synthesis of benzimidazole derivatives due to their potential therapeutic applications. For instance, benzimidazole Schiff’s bases and thiosemicarbazides, incorporating azole ring systems like 1,3,4-triazole and 1,3,4-oxadiazole, have been prepared, highlighting the versatility of benzimidazole compounds in synthesizing various bioactive molecules (Nofal, Z. M., Fahmy, H., & Mohamed, H., 2002).

Coordination Complexes : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their hydrogen bonding and antioxidant activity, demonstrating the role of benzimidazole-related compounds in forming coordination complexes with potential applications in materials science and antioxidant research (Chkirate, K., et al., 2019).

Biological and Pharmacological Activity

Glutaminase Inhibition : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the core structure of interest, have been evaluated as glutaminase inhibitors, showing potential in attenuating the growth of human lymphoma cells, which suggests applications in cancer therapy (Shukla, K., et al., 2012).

properties

IUPAC Name

N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-21-16-11-7-6-10-15(16)20-17(21)13-19-18(22)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENBPDGHFUPHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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